BMT-090605 is synthesized in laboratory settings, utilizing various organic chemistry techniques. It falls under the category of chemical compounds that are being studied for their efficacy in treating specific diseases, particularly those related to neurobiology and oncology. The classification of BMT-090605 can be further refined based on its mechanism of action and target biological pathways.
The synthesis of BMT-090605 typically involves multi-step organic reactions. The process may include:
These methods ensure a high yield of pure BMT-090605 suitable for biological testing.
The molecular structure of BMT-090605 can be represented using chemical notation, revealing its functional groups and stereochemistry.
Data regarding bond lengths, angles, and torsional angles can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
BMT-090605 may participate in various chemical reactions that are essential for its biological activity:
Technical details regarding these reactions can provide insights into the compound's stability and efficacy as a therapeutic agent.
The mechanism of action of BMT-090605 involves specific interactions at the molecular level:
Understanding these processes helps in predicting the therapeutic potential and side effects of BMT-090605.
The physical properties of BMT-090605 include:
Chemical properties include:
Relevant data from these analyses contribute to understanding how BMT-090605 behaves under physiological conditions.
BMT-090605 shows promise in several scientific applications:
BMT-090605 (CAS 1551403-51-0) is a small-molecule kinase inhibitor with the molecular formula C21H24N4O2 and a molecular weight of 364.45 g/mol. Its systematic IUPAC name is 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile, reflecting a complex polycyclic architecture [5] [10]. The structure features a chiral center at the C2' position of the furanose sugar moiety, with the (S)-enantiomer exhibiting optimal biological activity [10]. Key functional groups include:
Physicochemical profiling indicates the compound appears as a white to off-white solid with >98% purity (HPLC). It demonstrates limited aqueous solubility but high solubility in DMSO (10 mM stock solutions), with a measured logP of 2.5, suggesting moderate lipophilicity [1] [10]. The hydrochloride salt form (CAS 2231664-45-0) improves stability for in vivo applications [5] [6].
Table 1: Physicochemical Properties of BMT-090605
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₄N₄O₂ |
Molecular Weight | 364.45 g/mol |
CAS Number (free base) | 1551403-51-0 |
CAS Number (hydrochloride) | 2231664-45-0 |
Purity | >98% (HPLC confirmed) |
Solubility (DMSO) | 100 mg/mL (274.39 mM) |
Storage Stability | -20°C (solid), -80°C (DMSO solutions) |
BMT-090605 is classified as a potent and selective inhibitor of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase regulating clathrin-mediated endocytosis (CME). It exhibits sub-nanomolar inhibition (IC50 = 0.6 nM) against AAK1, significantly outperforming its activity against related NAK family kinases:
This selectivity profile (>75-fold for AAK1 over BIKE/GAK) is attributed to BMT-090605's optimized interaction with the ATP-binding pocket of AAK1, particularly through hydrogen bonding with hinge residues and steric exclusion from non-target kinases [3]. Mechanistically, AAK1 inhibition disrupts phosphorylation of the AP-2 μ2 subunit at Thr156, impairing receptor internalization and downstream signaling pathways implicated in nociception and viral entry [3] [7]. The compound's antinociceptive efficacy in neuropathic pain models directly correlates with this selective AAK1 blockade, as confirmed by intrathecal administration studies showing dose-dependent reduction in thermal hyperalgesia (0.3–3 µg/rat) [6] [10].
Table 2: Selectivity Profile of BMT-090605 Against NAK Family Kinases
Kinase Target | Biological Function | IC50 (nM) | Selectivity vs. AAK1 |
---|---|---|---|
AAK1 | Clathrin-mediated endocytosis | 0.6 | Reference |
BIKE | Osteoblast differentiation | 45 | 75-fold |
GAK | Viral entry, Golgi trafficking | 60 | 100-fold |
The development of BMT-090605 emerged from foundational research on indolocarbazole natural products like K252a, an early kinase inhibitor identified in 1986. K252a exhibited neurotrophic properties but lacked target specificity, inhibiting TrkA, PKC, and PKA at nanomolar concentrations [7]. In 2016, structural studies of the AAK1/K252a complex (PDB: 5H0O) revealed critical interactions within the AAK1 kinase domain, enabling rational design of selective inhibitors [3]. BMT-090605 was among the first optimized compounds arising from this structure-activity relationship (SAR) campaign, achieving >70-fold selectivity for AAK1 over K252a’s original targets [9].
Key milestones include:
Clinical interest intensified with BMS-986176/LX-9211 (a structural analog) entering Phase II trials for neuropathic pain (NCT04455633, NCT04662281), confirming the therapeutic relevance of the BMT chemotype [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7